molecular formula C8H6F2O2 B035433 Methyl 2,4-difluorobenzoate CAS No. 106614-28-2

Methyl 2,4-difluorobenzoate

Cat. No.: B035433
CAS No.: 106614-28-2
M. Wt: 172.13 g/mol
InChI Key: YQUHULOBTDYMAG-UHFFFAOYSA-N
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Description

Methyl 2,4-difluorobenzoate is an organic compound with the chemical formula C8H6F2O2. It is characterized by the presence of methyl, difluoro, and benzoate functional groups. This compound is a colorless to light yellow liquid and is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals .

Preparation Methods

Methyl 2,4-difluorobenzoate can be synthesized through various methods. One common synthetic route involves the reaction of 2,4-difluorobenzoyl chloride with methanol. The reaction is typically carried out at room temperature for about two hours, resulting in the formation of this compound as a pale yellow oil . Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2,4-difluorobenzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include methanol, thionyl chloride, and various reducing and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2,4-difluorobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2,4-difluorobenzoate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of integrin αvβ3 antagonists, the compound interacts with the integrin receptors, inhibiting their function and thereby reducing platelet aggregation . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound being synthesized.

Comparison with Similar Compounds

Methyl 2,4-difluorobenzoate can be compared with other similar compounds, such as:

    Methyl 3,4-difluorobenzoate: Similar in structure but with fluorine atoms at different positions.

    Methyl 2,6-difluorobenzoate: Another isomer with fluorine atoms at the 2 and 6 positions.

    Methyl 2,4-dihydroxybenzoate: Contains hydroxyl groups instead of fluorine atoms.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity compared to its isomers .

Properties

IUPAC Name

methyl 2,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUHULOBTDYMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382341
Record name Methyl 2,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106614-28-2
Record name Benzoic acid, 2,4-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106614-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2,4-difluoro-, methyl ester
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.121
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To 100 mL of MeOH, 2,4-difluorobenzoyl chloride (10 mL, 79.3 mmol) was added and the mixture stirred at room temperature for 2 hours. The solvent was then evaporated affording the title compound as pale yellow oil (quantitative).
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2,4-difluorobenzoic acid (1.5808 g, 10.00 mmol) in methanol (15 ml) was cooled to 0° C. in ice-water bath. To the mixture was added dropwise a solution of thionyl chloride (1.46 ml, 20.02 mmol) in methanol (10 ml). The mixture was gradually warmed to room temperature and stirred for 24 hours. The mixture was added to sat. NaHCO3 aqueous solution, extracted three times with ether and dried over MgSO4. The mixture was concentrated and purified by silica gel chromatography (hexane/ether=5/1) to give the title compound (1.6743 g; 97%).
Quantity
1.5808 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
97%

Synthesis routes and methods III

Procedure details

To a solution of 2,4-difluorobenzoic acid (50.0 g, 316.25 mmol) in methanol (500 mL) was added sulfuryl dichloride (112 g, 949.15 mmol) at 0° C. The resulting solution was heated to reflux overnight and concentrated in vacuo to afford methyl 2,4-difluorobenzoate as a colorless oil (50 g, 92%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To 100 mL of methanol, 2,4-difluoro-benzoyl chloride (10 mL, 79.3 mmol) was added and the mixture stirred at room temperature for 2 hours. The solvent was then evaporated affording the title compound as pale yellow oil (quantitative).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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